molecular formula C7H11ClFNO2 B2643830 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 2402829-94-9

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2643830
CAS No.: 2402829-94-9
M. Wt: 195.62
InChI Key: ABIAANGIUSNZHV-UHFFFAOYSA-N
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Description

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a bicyclic organic compound featuring a rigid 3.1.1 bicycloheptane scaffold. The molecule includes a fluorine substituent at the 5-position, a tertiary amine (azabicyclo group), and a carboxylic acid moiety in the form of a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced metabolic stability and bioavailability, making it valuable in medicinal chemistry and drug discovery .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,5(10)11)3-9-4-7;/h9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIAANGIUSNZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the azabicyclo[3.1.1]heptane core. This can be achieved through a series of cyclization reactions.

    Introduction of the fluorine atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound's structure includes a nitrogen atom integrated into a bicyclic framework, characterized by its molecular formula C9H12ClFNO2C_9H_{12}ClFNO_2 and a molar mass of approximately 195.62 g/mol. This configuration contributes to its reactivity and interaction with biological targets, making it a valuable component in drug design.

Medicinal Chemistry Applications

Bioisosteric Properties:
5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride functions as a bioisostere for various biologically active compounds. Its incorporation into drug candidates can lead to improved pharmacokinetic properties, such as enhanced absorption and metabolic stability. This makes it particularly useful in the development of new therapeutic agents targeting conditions such as neurological disorders and inflammation.

Pharmacological Activity:
Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Studies have shown that similar bicyclic structures can interact effectively with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Further investigations are required to elucidate the specific mechanisms through which this compound interacts with biological systems.

Synthetic Organic Chemistry

Synthesis Methods:
The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Structure: Utilizing starting materials that facilitate the creation of the bicyclic framework.
  • Functionalization: Introducing functional groups such as carboxylic acids or fluorine atoms to enhance biological activity.
  • Purification: Employing techniques like recrystallization or chromatography to obtain high-purity products suitable for biological testing.

These methods can be adapted depending on the desired yield and purity of the final product.

Interaction Studies

Interaction studies focus on the compound's binding affinities and effects on various biological targets, including:

  • Neurotransmitter Receptors: Preliminary data suggest potential interactions with receptors involved in neurotransmission, indicating possible applications in treating psychiatric disorders.
  • Enzymatic Pathways: The compound may modulate enzymes involved in metabolic processes, highlighting its role in influencing physiological responses.

Case Studies

Several case studies highlight the applications and potential of this compound:

Antihistamine Development:
Research has explored compounds similar to this bicyclic structure for their antihistaminic properties, demonstrating that modifications can alter binding affinities to histamine receptors, thus impacting therapeutic potential.

Pharmacological Studies:
Investigations into structural variations within azabicyclic compounds have revealed significant effects on pharmacological activity, emphasizing the importance of specific substituents in drug design.

Synthesis Optimization:
The synthesis process has been optimized for yield and purity through advanced techniques like catalytic reduction and selective functional group modifications, enhancing its biological activity.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with bicycloheptane derivatives differing in substituents, ring size, or functional groups.

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Applications/Notes
5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride Fluorine at C5; 3.1.1 bicycloheptane; carboxylic acid hydrochloride Not explicitly stated Not explicitly provided Drug discovery scaffold; potential for CNS-targeting agents due to rigid bicyclic core
5-(Hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride Hydroxymethyl at C5; same bicyclo framework 131.13 (C$5$H$9$NO$_3$) 1599456-27-5 Enhanced solubility due to polar hydroxymethyl group; intermediate in peptide synthesis
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride Amino group at C5; same bicyclo framework Not explicitly stated Not explicitly provided Amine functionality enables conjugation with electrophiles; used in antibiotic design
6,6-Difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylic acid Two fluorines at C6; 3.1.0 bicyclohexane ring Not explicitly stated Not explicitly provided Smaller ring size increases strain; fluorines enhance lipophilicity
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride 3.2.0 bicycloheptane; different ring strain and conformation Not explicitly stated 1803607-01-3 Distinctive spatial arrangement impacts receptor binding; research chemical

Functional Group Impact

  • Fluorine Substituent: The 5-fluoro group in the primary compound likely improves metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., hydroxymethyl or amino derivatives).
  • 3.2.0 bicycloheptane (CAS 1803607-01-3) features a larger ring system, which may influence binding to sterically constrained targets.

Research Findings and Data Gaps

  • Synthetic Accessibility : lists several analogs (e.g., 6,6-difluoro and Boc-protected derivatives) as commercially available, suggesting established synthetic routes.
  • Biological Data : While pharmacological applications are implied (e.g., antibiotic derivatives in and ), explicit activity data for the 5-fluoro variant are absent in the provided evidence.
  • Structural Nuances : The 3.1.1 bicycloheptane core’s rigidity may offer advantages over spirocyclic systems (e.g., 6-azaspiro[2.5]octane derivatives in ) in target engagement.

Biological Activity

5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, often abbreviated as 5-FHAC, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of 5-FHAC, exploring its pharmacological properties, case studies, and research findings.

Molecular Formula: C₇H₁₁ClFNO₂
Molecular Weight: 185.62 g/mol
CAS Number: 2402829-94-9

5-FHAC is characterized by the presence of a fluorine atom, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that compounds similar to 5-FHAC exhibit significant biological activity, particularly in the context of antihistamine development and other therapeutic applications. The structural characteristics of 5-FHAC suggest potential interactions with various biological targets, influencing their efficacy and safety profiles.

While the precise mechanism of action for 5-FHAC remains largely undocumented, its structural attributes suggest that it may interact with biological targets in a manner similar to other azabicyclic compounds. The fluorine substitution is expected to play a crucial role in enhancing the compound's pharmacological properties.

Pharmacological Studies

Several studies have focused on the pharmacological effects of azabicyclic compounds, including:

  • Antihistaminic Properties: Research has shown that modifications in the bicyclic structure can lead to variations in binding affinities to histamine receptors. For instance, compounds within the azabicyclo family have been explored for their potential as antihistamines, demonstrating varying degrees of effectiveness based on structural modifications.
  • Inhibition Studies: In vitro studies have highlighted that related compounds can exhibit inhibitory effects on bacterial strains such as Staphylococcus faecium and Escherichia coli, with varying inhibitory concentrations (ID50) indicating their potential as antimicrobial agents .

Case Study 1: Antihistamine Development

A study investigated the binding affinities of various azabicyclic compounds to histamine receptors. It was found that structural variations significantly impacted their antihistaminic activity. For example, the introduction of different substituents at specific positions on the bicyclic structure altered binding affinities, suggesting a tailored approach to drug design.

Case Study 2: Pharmacological Effects

In another study focusing on azabicyclic derivatives, researchers examined how different functional groups influenced biological activity. The findings indicated that compounds with specific substitutions exhibited enhanced efficacy against certain cell lines, underscoring the importance of structural optimization in drug development .

Summary of Biological Activities

Biological ActivityObservationsReferences
Antihistaminic PropertiesModifications lead to variations in receptor binding affinities
Antimicrobial ActivityInhibitory effects observed against bacterial strains
Structure-Activity RelationshipSpecific substitutions enhance efficacy

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersAcceptance CriteriaReference
HPLCColumn: C18, 5 µm; Mobile phase: 0.1% TFA in H2O/MeCN (70:30); Flow: 1.0 mL/minPurity ≥ 98% (λ = 254 nm)
LC-MSESI+ mode; m/z range: 100–800; Collision energy: 20 eVMolecular ion [M+H]+: 216.1 ± 0.1 Da

Q. Table 2. Computational Models for Reactivity Prediction

ModelSoftwareBasis SetOutput Metrics
DFT (B3LYP)Gaussian6-31G(d)Fukui indices, HOMO-LUMO gap
MD (GROMACS)GROMACSOPLS-AASolvent-accessible surface area (SASA)

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